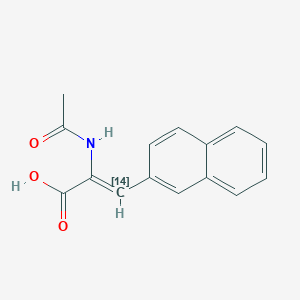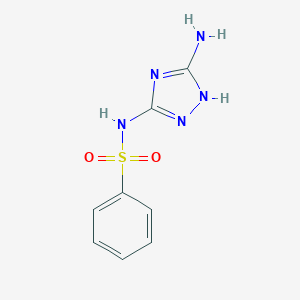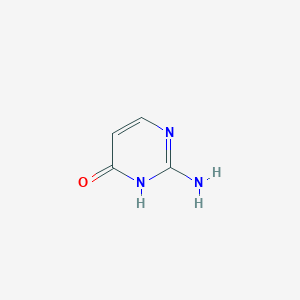
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid, also known as NAAA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. NAAA is a member of the N-acyl ethanolamine family, which includes endocannabinoids and other lipid signaling molecules. NAAA has been found to play a crucial role in the regulation of pain, inflammation, and other physiological processes.
Mécanisme D'action
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid exerts its pharmacological effects by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids and other lipid signaling molecules. This inhibition leads to an increase in the levels of these molecules, which in turn activates the cannabinoid receptors in the body. The activation of these receptors leads to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been found to have neuroprotective effects, reducing neuronal damage in models of cerebral ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, this compound does not inhibit other enzymes in the endocannabinoid signaling pathway, leading to fewer side effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
The potential therapeutic applications of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid are still being explored. Some of the future directions for research include:
1. Developing more potent and selective this compound inhibitors for use in clinical trials.
2. Investigating the role of this compound in other physiological processes, such as immune function and metabolism.
3. Exploring the potential of this compound as a therapeutic target for diseases such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing this compound with higher yields and purity.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of pain management and inflammation. Its specificity for FAAH inhibition and lack of side effects make it an attractive target for drug development. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid involves the reaction of 2-naphthylamine and acryloyl chloride in the presence of a base catalyst. The resulting product is then acetylated to produce this compound. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has been extensively studied in the field of pain management and inflammation. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other lipid signaling molecules. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
Propriétés
| 108330-45-6 | |
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
257.26 g/mol |
Nom IUPAC |
(Z)-2-acetamido-3-naphthalen-2-yl(314C)prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3,(H,16,17)(H,18,19)/b14-9-/i9+2 |
Clé InChI |
DGDCERYSIKREIN-LHVJLEFDSA-N |
SMILES isomérique |
CC(=O)N/C(=[14CH]\C1=CC2=CC=CC=C2C=C1)/C(=O)O |
SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Synonymes |
2-N-acetylamino-3-(2-naphthyl)-3-acrylic acid ACANAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)





![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)



